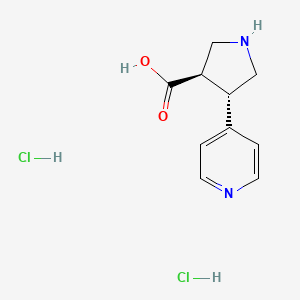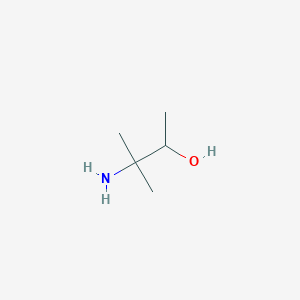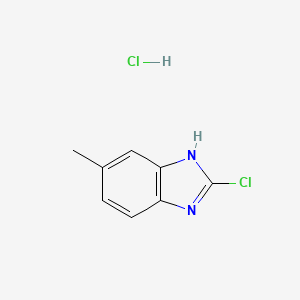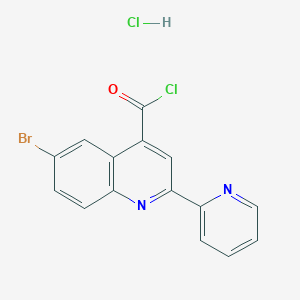
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Overview
Description
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives . These nitrogen heterocyclic compounds have garnered attention due to their unique biological activities, low toxicity, and structural diversity. Indazole derivatives exhibit a wide range of effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization properties. Beyond medicine, they also find applications in agriculture, energy, and other fields .
Molecular Structure Analysis
The single crystal structure is determined via X-ray diffraction . Density functional theory (DFT) calculations corroborate the optimized molecular structure with the experimentally observed single crystal structure. The DFT calculations reveal a 98.28% stable conformer and 1.72% unstable conformers .
Chemical Reactions Analysis
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate can be aromatized at the C5 position through the Suzuki–Miyaura reaction . This reaction opens up possibilities for further modification and exploration of the indazole structure type .
Scientific Research Applications
Structural Analysis and Hydrogen Bonding
- Hydrogen Bonding Interactions : Research on compounds structurally related to Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, reveals important insights into their hydrogen bonding interactions. These interactions include N—H⋯N and N—H⋯O contacts, contributing to the formation of hydrogen-bonded dimeric or quartet structures (Lynch & Mcclenaghan, 2004).
Synthesis and Reactivity
- Synthesis of Derivatives : The synthesis of various derivatives from related thiazole compounds involves reactions with nucleophilic reagents, leading to the formation of different functional groups and structures. For example, the reaction of methyl arylcarbodithioates with isothiocyanatoacetate in the presence of sodium hydride results in sodium salts of certain thiazole derivatives (Mayer, Hartenhauer, & Gruner, 1990).
- Chemical Transformations : Compounds similar to Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate undergo various transformations under the action of bases, leading to the formation of different derivatives with potential applications in synthesis and material science (Maadadi, Pevzner, & Petrov, 2017).
Application in Organic Synthesis
- Organic Ionic Liquids : Derivatives of thiazole, like 4- and 5-methyl thiazole, have been utilized to create organic ionic liquids. These liquids can promote specific chemical reactions, such as the benzoin condensation, demonstrating the potential of thiazole derivatives in organic synthesis (Davis & Forrester, 1999).
- Antibacterial Activity : Some thiazole derivatives, like 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been investigated for their antibacterial properties. This suggests potential applications of thiazole derivatives in the development of antibacterial agents (Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014).
properties
IUPAC Name |
sodium;5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-5-6(9(2,3)4)13-7(10-5)8(11)12;/h1-4H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBETVZPXNUJHSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)







![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B3098185.png)

